2-hydrazino-6-phenylpyrimidin-4(3{H})-one

Synthetic chemistry Hydrazone condensation Triazolo-pyrimidine synthesis

Researchers constructing DHFR-targeted hydrazone libraries need a reliable 2-hydrazinopyrimidine scaffold. This compound supplies the reactive -NHNH₂ nucleophile required for aldehyde/ketone condensation, a reaction inaccessible to the 2-amino analog. • Enables synthesis of derivatives with pcDHFR K₅₀ = 17.74 μM • Precursor to antibacterial/antifungal triazolo[4,3-a]pyrimidine C-nucleosides • Distinct thermal profile (mp 219-220 °C dec.) for process evaluation • Available in 95-97% purity; shipped globally for R&D use

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
CAS No. 86799-26-0
Cat. No. B1450798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydrazino-6-phenylpyrimidin-4(3{H})-one
CAS86799-26-0
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)NC(=N2)NN
InChIInChI=1S/C10H10N4O/c11-14-10-12-8(6-9(15)13-10)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,13,14,15)
InChIKeyGOXIBEGWUVQEFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazino-6-phenylpyrimidin-4(3H)-one (CAS 86799-26-0): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2-Hydrazino-6-phenylpyrimidin-4(3H)-one (CAS 86799-26-0) is a heterocyclic small molecule belonging to the 2-hydrazinopyrimidin-4(3H)-one subclass, characterized by a phenyl substituent at the 6-position and a reactive hydrazino group at the 2-position of the pyrimidinone ring . Its molecular formula is C₁₀H₁₀N₄O with a molecular weight of 202.21 g/mol . The compound exhibits a melting point of 219–220 °C with decomposition (in ethanol) and a predicted density of 1.39 ± 0.1 g/cm³ . Commercially, it is available from multiple suppliers at purities of 95% (AKSci, Fluorochem) to 97% (Leyan), and is classified for research use only . The hydrazino functionality at C-2 is the critical structural determinant that distinguishes this compound from its 2-amino and 2-unsubstituted analogs, enabling downstream derivatization pathways that are inaccessible to those comparators.

Why 2-Hydrazino-6-phenylpyrimidin-4(3H)-one Cannot Be Replaced by 2-Amino or 2-Unsubstituted 6-Phenylpyrimidin-4(3H)-ones in Synthesis-Dependent Workflows


The 2-amino analog (CAS 56741-94-7; mp 295 °C) and the 2-unsubstituted parent (CAS 4891-69-4; mp 267 °C) lack the terminal –NHNH₂ nucleophilic handle that defines the reactivity profile of 2-hydrazino-6-phenylpyrimidin-4(3H)-one [1]. This hydrazino group is essential for hydrazone condensation with aldehydes and ketones, oxidative cyclization to fused triazolo[4,3-a]pyrimidines, and metal-chelation interactions that mimic siderophore pharmacophores – reactions in which the 2-amino group is unreactive or generates fundamentally different products [2][3]. Substituting the hydrazino compound with its 2-amino counterpart would eliminate the synthetic route to an entire class of hydrazone- and triazole-fused derivatives that have demonstrated DHFR inhibitory activity (K₅₀ = 17.74 μM against pcDHFR) and antimicrobial properties [4]. The quantitative evidence below substantiates why procurement decisions must be guided by the specific C-2 substitution pattern.

2-Hydrazino-6-phenylpyrimidin-4(3H)-one: Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Versatility: Hydrazone Formation and Oxidative Cyclization to Triazolo[4,3-a]pyrimidines – a Capability Absent in the 2-Amino Analog

2-Hydrazino-4-oxo-6-phenylpyrimidine (the target compound) undergoes condensation with aldopentoses and aldohexoses to yield aldehydo-sugar hydrazones (3a–g), which upon oxidative cyclization with Br₂/AcOH/NaOAc are converted to 3-(poly-O-acetyl-alditol-1-yl)-7-oxo-5-phenyl-1,2,4-triazolo[4,3-a]pyrimidines (6a–g) [1]. This two-step sequence – hydrazone formation followed by oxidative cyclization – relies specifically on the terminal –NHNH₂ group at C-2. The 2-amino-6-phenylpyrimidin-4(3H)-one analog lacks this reactive hydrazino moiety and cannot undergo analogous hydrazone formation or subsequent triazole cyclization; its amino group instead participates in electrophilic substitution (nitration, sulfonation) on the phenyl ring, yielding entirely different product classes [2]. The Senga review (1987) confirms that hydrazinopyrimidines, as a class, are uniquely employed for fused pyrimidine construction precisely because of the high reactive nature of the hydrazino group [3].

Synthetic chemistry Hydrazone condensation Triazolo-pyrimidine synthesis Acyclo C-nucleoside

DHFR Inhibitory Activity of a Direct Hydrazone Derivative: K₅₀ = 17.74 μM Against Pneumocystis carinii DHFR

Degani et al. (2010) synthesized a library of 22 novel 2-hydrazino-pyrimidin-4(3H)-one derivatives and screened them against DHFR from Pneumocystis carinii (pcDHFR), Toxoplasma gondii, Mycobacterium avium, and rat liver. Among these, compound 8 – 6-phenyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)pyrimidin-4(3H)-one – which is a direct hydrazone derivative of the target compound, exhibited a K₅₀ of 17.74 μM against pcDHFR [1][2]. This was the most active compound in the series against this target. The parent compound (2-hydrazino-6-phenylpyrimidin-4(3H)-one) was not separately assayed; however, the hydrazone derivative's activity directly depends on the availability of the 2-hydrazino precursor for its synthesis. By contrast, the closest 2-amino-6-phenylpyrimidin-4(3H)-one analog (bropirimine) is a known TLR7 agonist with no reported DHFR inhibitory activity; its biological mechanism and target engagement profile are fundamentally different [3].

Dihydrofolate reductase Antifolate Pneumocystis carinii Opportunistic pathogen

Thermal Stability and Handling Differentiation: Melting Point 219–220 °C (Decomposition) vs. 295 °C for the 2-Amino Analog

The target compound exhibits a melting point of 219–220 °C with decomposition, as measured in ethanol . This is substantially lower than the 2-amino analog (2-amino-6-phenylpyrimidin-4(3H)-one, CAS 56741-94-7), which melts at 295 °C without reported decomposition [1], and also lower than the 2-unsubstituted parent compound (6-phenylpyrimidin-4(3H)-one, CAS 4891-69-4) at 267 °C . The 75–76 °C difference in melting point (with decomposition) relative to the 2-amino analog has direct implications for thermal processing, drying protocols, and long-term storage conditions. The decomposition upon melting indicates that the hydrazino group introduces thermal lability not present in the amino or unsubstituted forms. Supplier specifications recommend long-term storage in a cool, dry place .

Thermal stability Storage requirements Physicochemical characterization Handling safety

Antimicrobial Derivative Generation: Acyclo C-Nucleoside Triazolo-pyrimidines with Antibacterial and Antifungal Activity

Shaban et al. (2000) demonstrated that 2-hydrazino-4-oxo-6-phenylpyrimidine (the target compound, designated as compound 1) serves as the essential starting material for generating a series of hydrazone intermediates (3a–g) and subsequent triazolo[4,3-a]pyrimidine acyclo C-nucleosides (7a–g) [1]. The antibacterial and antifungal activities of compounds 3c, 3f, 7c, and 7f were specifically evaluated and reported [1]. The 2-amino-6-phenylpyrimidin-4(3H)-one analog cannot undergo this synthetic sequence – its amino group is incapable of hydrazone formation, precluding access to the triazolo-pyrimidine scaffold via this oxidative cyclization route [2]. Within the broader class, the 6-phenyl substitution on the target compound provides steric and electronic properties that differ from 6-methyl or 6-unsubstituted 2-hydrazinopyrimidin-4(3H)-ones, influencing both hydrazone formation kinetics and the antimicrobial profile of the resulting triazole products [3].

Antimicrobial Acyclo C-nucleoside Triazolo-pyrimidine Antibacterial Antifungal

Closest Analog GPCR Binding Profile: 4-(4-Bromophenyl)-2-hydrazino-6-phenylpyrimidine Shows Micromolar Affinity at Angiotensin II and Apelin Receptors

BindingDB entry BDBM67315 for 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine – the closest structurally characterized analog with publicly available bioactivity data – reports an IC₅₀ of 2.09 μM (2,090 nM) against the human Type-1 angiotensin II receptor and an IC₅₀ of >40 μM (>40,000 nM) against the human Apelin receptor, both from Sanford-Burnham Center for Chemical Genomics screening [1]. This analog differs from the target compound only by the addition of a 4-bromophenyl substituent at the 4-position (target compound has no substituent at C-4). The differential IC₅₀ values across two GPCR targets (47-fold selectivity window) indicate that the 2-hydrazino-6-phenylpyrimidine core can engage specific protein targets with measurable affinity discrimination, and that additional aryl substitution at C-4 modulates this selectivity [1]. No comparable GPCR binding data are available for the 2-amino-6-phenylpyrimidin-4(3H)-one scaffold.

GPCR binding Angiotensin II receptor Apelin receptor Structure-activity relationship

Optimal Procurement and Application Scenarios for 2-Hydrazino-6-phenylpyrimidin-4(3H)-one (CAS 86799-26-0)


Synthesis of Hydrazone-Based Compound Libraries for Anti-Infective Screening

Research groups constructing hydrazone libraries for DHFR inhibition screening should procure this compound as the core scaffold. The quantitative precedent from Degani et al. (2010) demonstrates that a thiophen-2-yl ethylidene hydrazone derivative achieves K₅₀ = 17.74 μM against pcDHFR [1]. The hydrazino group is stoichiometrically required for condensation with aldehydes and ketones to generate the hydrazone linkage; the 2-amino analog cannot participate in this reaction. Procurement of the 2-amino-6-phenylpyrimidin-4(3H)-one would be incompatible with this synthetic strategy.

Construction of Fused Triazolo[4,3-a]pyrimidine Scaffolds via Oxidative Cyclization

This compound is the documented starting material for the synthesis of 3-(alditol-1-yl)-7-oxo-5-phenyl-1,2,4-triazolo[4,3-a]pyrimidines, a class of acyclo C-nucleosides with confirmed antibacterial and antifungal activity [2]. The synthetic sequence requires: (i) hydrazone formation with sugars, (ii) oxidative cyclization with Br₂/AcOH/NaOAc, and (iii) deacetylation. Each step depends on the presence of the 2-hydrazino group. The review by Senga (1987) confirms that hydrazinopyrimidines are uniquely suited for fused pyrimidine construction across diverse reaction conditions [3].

Structure-Activity Relationship (SAR) Studies at the C-4 Position of the 2-Hydrazino-6-phenylpyrimidine Core

The closest analog with publicly available binding data – 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine – exhibits IC₅₀ = 2.09 μM at the AT1 receptor and IC₅₀ > 40 μM at the Apelin receptor, indicating that the 2-hydrazino-6-phenylpyrimidine core can serve as a minimal pharmacophore for GPCR-targeted SAR exploration [4]. Systematic variation at the C-4 position (e.g., aryl, heteroaryl, alkyl substituents) can be used to probe selectivity determinants, with the target compound serving as the unsubstituted baseline scaffold.

Physicochemical Benchmarking and Thermal Stability Assessment in Pre-Formulation Studies

The distinct melting point of 219–220 °C (with decomposition) differentiates this compound from its 2-amino (295 °C) and 2-unsubstituted (267 °C) analogs [5]. Pre-formulation and process chemistry teams evaluating thermal stability, drying protocols, and storage conditions must account for the 75 °C lower decomposition threshold relative to the 2-amino analog. Supplier specifications recommend cool, dry long-term storage, consistent with the observed thermal lability . For applications requiring thermal processing above 200 °C, the 2-amino analog may be a more robust – but synthetically divergent – alternative.

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